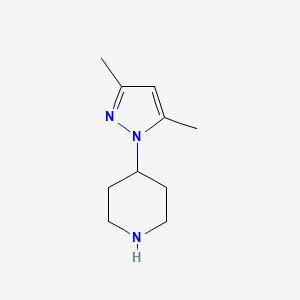

4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine

Description

The study of novel chemical entities is driven by the desire to understand structure-activity relationships and to create molecules with new or improved properties. The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine is a hybrid structure, uniting two highly significant heterocyclic scaffolds: pyrazole (B372694) and piperidine (B6355638). Academic inquiry into this specific molecule is predicated on the extensive and diverse roles these individual scaffolds play in chemistry and pharmacology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-8-7-9(2)13(12-8)10-3-5-11-6-4-10/h7,10-11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZTWNZHVZBCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine and Its Analogs

Strategies for Carbon-Nitrogen Bond Formation in the Piperidine-Pyrazole Linkage

The crucial step in synthesizing these molecules is the formation of the C-N bond between the piperidine (B6355638) nitrogen (or a precursor) and the pyrazole (B372694) nitrogen. Several robust strategies have been established to achieve this linkage.

One of the most common industrial methods involves a multi-step sequence starting from a pyridine precursor. This approach begins with a nucleophilic aromatic substitution (SNAr) reaction between a pyrazole and an activated pyridine, such as 4-chloropyridine. The resulting 4-(pyrazol-1-yl)pyridine intermediate is then subjected to a reduction of the pyridine ring to yield the desired piperidine scaffold. This hydrogenation step is critical and often requires optimization to achieve high yields and avoid side reactions acs.orgresearchgate.net.

Another strategy builds the pyrazole ring onto a pre-existing piperidine core. This is often achieved through the condensation of a β-enamino diketone derived from a piperidine-4-carboxylic acid precursor with a hydrazine (B178648) derivative mdpi.com. The regioselectivity of this reaction, which determines the substitution pattern on the final pyrazole ring, can be influenced by the choice of solvent and reaction conditions mdpi.com.

Direct metal-catalyzed cross-coupling reactions represent a more convergent approach. Methods analogous to the Chan-Lam or Buchwald-Hartwig aminations can be employed. Copper-catalyzed N-arylation, often using a copper(I) source and a diamine ligand, has proven effective for coupling various azoles, including pyrazoles, with aryl or heteroaryl partners . Similarly, nickel-based catalytic systems, such as those using a Ni(0) source with a 2,2′-bipyridine ligand, are effective for the N-arylation of cyclic secondary amines snnu.edu.cn.

| Strategy | Key Reactions | Starting Materials Example | Advantages | Challenges |

|---|---|---|---|---|

| Pyridine Precursor Route | 1. Nucleophilic Aromatic Substitution (SNAr) 2. Pyridine Hydrogenation | 3,5-Dimethylpyrazole (B48361) + 4-Chloropyridine | Scalable, robust for industrial production. acs.orgresearchgate.net | Multi-step process, harsh hydrogenation conditions may be required. researchgate.net |

| Pyrazole Ring Formation | Condensation/Cyclization | Piperidine-derived β-enamino diketone + Hydrazine | Direct formation of the substituted pyrazole on the piperidine core. mdpi.com | Potential for regioisomer formation, requires synthesis of the piperidine precursor. mdpi.com |

| Direct Cross-Coupling | Copper or Nickel-Catalyzed N-Arylation | 4-Halopiperidine derivative + 3,5-Dimethylpyrazole | Convergent, high functional group tolerance. snnu.edu.cn | Requires specialized catalysts and ligands, potential for catalyst poisoning. |

Stereoselective Synthesis Approaches for Chiral Analogs

Many pharmaceutical applications require enantiomerically pure analogs, necessitating stereoselective synthetic methods. Chirality can be introduced either in the piperidine ring or at a substituent attached to the pyrazole.

One primary approach is to begin with a chiral piperidine building block . Such building blocks can be accessed through various means, including:

Asymmetric Hydrogenation: The reduction of substituted pyridine or tetrahydropyridine precursors using chiral rhodium or iridium catalysts can provide enantiomerically enriched piperidines nih.gov.

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis, for instance, using an amine oxidase/ene imine reductase cascade, can convert N-substituted tetrahydropyridines into stereo-defined piperidines ebi.ac.uk.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or sugars, as starting materials to construct the chiral piperidine framework.

Alternatively, if the piperidine ring is achiral, chirality can be introduced during the synthesis of the pyrazole moiety or its linkage to the piperidine. For pyrazole derivatives where a stereocenter is directly attached to the linking nitrogen, chiral auxiliaries like (R)- or (S)-tert-butanesulfinamide can be used. Condensation of the auxiliary with an aldehyde forms a chiral sulfinyl imine, to which a nucleophile can add stereoselectively. Subsequent steps form the pyrazole ring and remove the auxiliary to yield the chiral product nih.gov.

Catalyst Development for Efficient Synthesis

Catalysis is central to the efficient synthesis of 4-(pyrazol-1-yl)piperidine derivatives, particularly for the C-N bond formation and hydrogenation steps.

For the pyridine hydrogenation route, platinum group metals are commonly used. Rhodium-on-carbon (Rh/C) is a highly effective but expensive catalyst for this transformation, often requiring high pressures and long reaction times researchgate.net. The development of more active and selective catalysts, including those based on iridium or ruthenium, is an ongoing area of research to improve process efficiency and reduce catalyst loading.

In direct C-N cross-coupling reactions, significant progress has been made in developing catalysts based on abundant, first-row transition metals.

Copper Catalysts: Systems based on copper(I) iodide (CuI) paired with diamine ligands are widely used for the N-arylation of azoles. These catalysts are valued for their broad functional group tolerance .

Nickel Catalysts: Nickel(0) complexes, often ligated with 2,2′-bipyridine, have shown excellent selectivity for the mono-arylation of cyclic diamines like piperazine, a methodology that is directly applicable to piperidine substrates snnu.edu.cn.

Cobalt Catalysts: While less common for direct C-N coupling, cobalt complexes have been developed for related C-H activation/arylation reactions on N-aryl pyrazoles, indicating the potential of cobalt in this area of chemistry mdpi.com.

| Reaction Step | Catalyst System | Typical Conditions | Key Features |

|---|---|---|---|

| Pyridine Hydrogenation | Rh/C, PtO₂, Ru-based | High pressure H₂, acidic or alcoholic solvent | Effective for ring saturation but can be costly and require harsh conditions. researchgate.net |

| C-N Cross-Coupling | CuI / Diamine Ligand | Base (e.g., K₂CO₃), solvent (e.g., DMF, Dioxane) | Good functional group tolerance, widely applicable to azoles. |

| C-N Cross-Coupling | Ni(0) / 2,2′-Bipyridine | Base, solvent (e.g., Toluene) | Effective for coupling with aryl chlorides, good selectivity. snnu.edu.cn |

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters, improved reproducibility, and seamless scalability nih.govnih.gov.

For a multi-step synthesis like the pyridine precursor route to 4-(pyrazol-1-yl)piperidine, a telescoped flow process can be designed. This involves connecting multiple reactor modules in sequence without isolating intermediates rsc.org.

Module 1: SNAr Reaction: The initial SNAr reaction between the pyrazole and 4-chloropyridine can be performed in a heated packed-bed or coil reactor, allowing for rapid heat transfer and short residence times.

Module 2: Hydrogenation: The output from the first module can be directly mixed with hydrogen gas and passed through a packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C or Rh/C). This setup, known as a trickle-bed reactor, allows for efficient three-phase (gas-liquid-solid) mixing and eliminates the need to handle pyrophoric catalysts in batch reactors researchgate.net.

This integrated approach minimizes manual handling of intermediates, reduces waste, and allows for automated, continuous production.

Total Synthesis of Complex Derivatives

The 4-(pyrazol-1-yl)piperidine scaffold is a key structural motif in several complex pharmaceutical agents. A prominent example is its role as a key intermediate in the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy researchgate.net.

The industrial synthesis of Crizotinib relies on the robust construction of a functionalized 4-(1H-pyrazol-1-yl)piperidine intermediate. A common route involves:

SNAr reaction of 4-chloropyridine hydrochloride with pyrazole to form 4-(1H-pyrazol-1-yl)pyridine.

Hydrogenation of the pyridine ring using a rhodium catalyst under pressure to give 4-(1H-pyrazol-1-yl)piperidine researchgate.net.

Iodination of the pyrazole ring at the 4-position using an appropriate iodine source.

This key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, is then coupled with the other major fragment of the Crizotinib molecule, typically via a Suzuki or other cross-coupling reaction, to complete the assembly of the final drug substance researchgate.net.

Green Chemistry Principles in Synthesis Optimization

Applying green chemistry principles to the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency ebi.ac.uk.

Key areas for optimization include:

Solvent Selection: Replacing hazardous, high-boiling point solvents like DMF or dioxane, often used in SNAr and coupling reactions, with greener alternatives such as ionic liquids, or even performing reactions under solvent-free conditions or in water where feasible.

Catalyst Choice: Shifting from expensive and rare precious metal catalysts (e.g., Rh, Pd) to more abundant and less toxic first-row transition metals (e.g., Fe, Cu, Ni) is a primary goal. Furthermore, the use of heterogeneous or recyclable catalysts simplifies product purification and reduces metal waste.

Atom Economy and Process Intensification: Designing one-pot reactions or telescoped flow processes minimizes intermediate isolation and purification steps, which are major sources of solvent waste. For instance, developing a one-pot procedure that combines the SNAr reaction with a subsequent functionalization step would significantly improve process efficiency nih.gov.

Alternative Energy Sources: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating, particularly in steps like C-N bond formation.

Greener Reagents: An example is the iodination of the pyrazole ring. A green method has been developed that uses elemental iodine with hydrogen peroxide in water, where water is the only byproduct, avoiding harsher iodinating agents acs.org.

By integrating these principles, the synthesis of 4-(pyrazol-1-yl)piperidine derivatives can be made more sustainable and cost-effective.

Theoretical and Computational Chemistry of 4 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the electron distribution and molecular geometry.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are instrumental in determining its optimized geometry and electronic properties. nih.gov

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, in structurally related pyrazole (B372694) derivatives, DFT has been used to predict these parameters with excellent agreement with experimental data. nih.gov The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For pyrazole-containing compounds, the nitrogen atoms of the pyrazole ring often represent regions of negative electrostatic potential, making them susceptible to electrophilic attack. nih.gov

A hypothetical table of DFT-calculated parameters for this compound is presented below, based on typical values for similar structures.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Ab Initio Methods for Electronic Structure Elucidation

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a high level of theoretical accuracy for electronic structure elucidation. While computationally more demanding than DFT, ab initio methods are valuable for obtaining precise electronic wavefunctions and energies.

For this compound, ab initio calculations can be employed to refine the understanding of its electronic properties. These methods are particularly useful for studying phenomena where electron correlation is significant. For example, ab initio studies on pyrazole itself have been conducted to understand its electronic transitions and photochemical behavior. nih.govrsc.org Such studies on the target compound would provide a more accurate description of its excited states and potential photochemical reactivity.

Conformational Landscape Analysis and Preferred Isomers

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence of the 3,5-dimethyl-1H-pyrazol-1-yl substituent at the 4-position introduces additional conformational possibilities.

The primary conformational isomerism arises from the orientation of the pyrazole ring relative to the piperidine ring and the axial versus equatorial position of the substituent on the piperidine chair. Computational studies on related substituted piperidines have shown that the equatorial conformation is generally more stable. researchgate.net

A conformational search using computational methods can identify the various low-energy isomers and their relative populations based on the Boltzmann distribution. The dihedral angle between the plane of the pyrazole ring and the mean plane of the piperidine ring is a critical parameter in defining these conformations. Crystal structure analysis of related compounds containing a 3,5-dimethyl-1H-pyrazol-1-yl moiety has revealed specific dihedral angles that can be used as a starting point for such computational analyses. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Solvation Models and Solvent Effects on Conformation

MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solvent. The choice of the solvation model, either explicit (where solvent molecules are individually represented) or implicit (where the solvent is treated as a continuum), is crucial. For piperidine derivatives, MD simulations in explicit solvent have been used to explore their conformational behavior and interactions with the surrounding environment. nih.govnih.gov

For this compound, MD simulations can reveal how interactions with solvent molecules, such as water, influence the conformational equilibrium. For instance, polar solvents may stabilize conformations with a larger dipole moment. The simulations can track the fluctuations in bond lengths, angles, and dihedral angles over time, providing a dynamic view of the molecule's flexibility.

Ligand-Target Docking and Interaction Predictions (Theoretical)

In the context of drug discovery, understanding how a small molecule like this compound might interact with a biological target is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. Docking studies on other pyrazole derivatives have demonstrated their potential to bind to various enzymes and receptors, often through hydrogen bonding involving the pyrazole nitrogen atoms and hydrophobic interactions with the methyl groups. nih.govresearchgate.netresearchgate.net

A theoretical docking study of this compound would likely show the piperidine ring making van der Waals contacts within a hydrophobic pocket of a receptor, while the pyrazole moiety could engage in specific hydrogen bonding interactions. The 3,5-dimethyl groups on the pyrazole ring could also contribute to hydrophobic interactions, enhancing the binding affinity.

A hypothetical table summarizing potential interactions from a docking study is provided below.

| Interaction Type | Potential Interacting Residues in a Target's Active Site |

| Hydrogen Bond | Asp, Glu, Ser (with pyrazole N-H) |

| Hydrophobic | Leu, Val, Ile (with piperidine and methyl groups) |

| Pi-Alkyl | Phe, Tyr, Trp (with pyrazole ring) |

Prediction of Spectroscopic Signatures (Theoretical Modeling Only)

Theoretical modeling, primarily through Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of molecules like this compound. By calculating the electronic and vibrational energy levels, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions are crucial for identifying the compound and understanding its structural features.

Computational methods, such as DFT calculations at the B3LYP/6-31G(d) level of theory, have been successfully employed to determine the structures and predict the IR and NMR spectra of pyrazole derivatives. jocpr.com The accuracy of these predictions is often benchmarked against experimental data when available, though for many novel or uncharacterized compounds, theoretical spectra provide the primary means of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the magnetic shielding environment of each nucleus within the molecule's optimized geometry. For this compound, theoretical NMR data can help in assigning the signals observed in experimental spectra to specific protons and carbons in the piperidine and pyrazole rings. Factors such as the choice of DFT functional and basis set can influence the accuracy of the predicted shifts. github.io

Infrared (IR) Spectroscopy:

The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. These calculations identify the characteristic vibrational modes of the molecule, such as C-H, C-N, and C=C stretching and bending frequencies. Comparing the computed spectrum with experimental data can confirm the compound's identity and provide information about its functional groups and bonding. DFT calculations have been shown to be in good agreement with experimental IR data for related pyrazole compounds. jocpr.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the primary method for predicting electronic transitions and UV-Vis absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the pyrazole ring system.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 3.9 - 4.2 ppm | Piperidine H attached to N |

| 2.8 - 3.2 ppm | Piperidine CH₂ adjacent to N | ||

| 2.1 - 2.4 ppm | Pyrazole CH₃ | ||

| 1.8 - 2.1 ppm | Piperidine CH₂ | ||

| ¹³C NMR | Chemical Shift (δ) | 145 - 150 ppm | Pyrazole C₃/C₅ |

| 105 - 110 ppm | Pyrazole C₄ | ||

| 55 - 60 ppm | Piperidine C attached to N | ||

| 30 - 35 ppm | Piperidine CH₂ | ||

| 8 - 12 ppm | Pyrazole CH₃ | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 2950 - 3100 cm⁻¹ | C-H stretching (aromatic and aliphatic) |

| 1550 - 1600 cm⁻¹ | C=N stretching (pyrazole ring) | ||

| 1450 - 1500 cm⁻¹ | C=C stretching (pyrazole ring) | ||

| 1100 - 1200 cm⁻¹ | C-N stretching | ||

| UV-Vis Spectroscopy | λmax | ~220 nm | π→π* transition |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The analysis of transition states is fundamental to understanding reaction kinetics and selectivity.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to model the reaction pathways. DFT is a common method for locating transition state structures and calculating their energies. The activation energy of a reaction, which determines its rate, is the energy difference between the reactants and the transition state.

A common reaction involving pyrazoles is their synthesis through cycloaddition reactions. mdpi.com For instance, the formation of the pyrazole ring itself often proceeds through a [3+2] cycloaddition. Computational studies of such reactions can reveal the synchronicity of bond formation and the electronic factors that govern the regioselectivity of the reaction.

In the context of this compound, a key synthetic step would be the N-arylation of the piperidine ring with a pyrazole derivative, or the construction of the pyrazole ring onto a piperidine-containing precursor. A computational study of such a reaction would involve:

Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often the most computationally intensive step.

Frequency Calculation: Vibrational frequency calculations are performed on all stationary points. A true minimum (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

Table 2: Illustrative Computational Data for a Hypothetical Reaction Step in the Synthesis of this compound

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |

| Key Interatomic Distance (Å) | N(piperidine)···C(pyrazole) = 3.5 | N(piperidine)···C(pyrazole) = 2.1 | N(piperidine)-C(pyrazole) = 1.4 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This data illustrates a hypothetical nucleophilic substitution reaction where the piperidine nitrogen attacks a carbon on a pyrazole precursor. The activation energy is calculated to be 25.3 kcal/mol, and the single imaginary frequency confirms the identity of the transition state. Such computational analyses are critical for rationalizing experimentally observed outcomes and for designing more efficient synthetic routes.

Chemical Reactivity and Derivatization of 4 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine

Functional Group Transformations on the Piperidine (B6355638) Moiety

The secondary amine of the piperidine ring is the most reactive site for many common transformations, particularly with electrophilic reagents.

The nucleophilic nitrogen of the piperidine ring readily participates in N-alkylation and N-acylation reactions.

N-Alkylation: This is typically achieved by reacting the parent compound with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base. researchgate.net Common conditions involve using potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The base neutralizes the acid formed during the reaction, driving it to completion. A slow addition of the alkylating agent can help favor mono-alkylation. researchgate.net Beyond simple alkyl halides, this reaction can be extended to couple the piperidine nitrogen with activated heterocyclic systems, such as chloro-quinazolines or chloro-pyrimidines, often by heating in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIEA). cu.edu.egmdpi.com

N-Acylation and N-Sulfonylation: The piperidine nitrogen can be readily acylated using acyl chlorides or activated carboxylic acids. A prominent example of this reactivity is N-sulfonylation, where the amine is reacted with a sulfonyl chloride. For instance, treatment with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of triethylamine in a solvent like tetrahydrofuran (B95107) (THF) yields the corresponding N-sulfonylated piperidine derivative. nih.gov This reaction proceeds efficiently at room temperature, highlighting the high nucleophilicity of the piperidine nitrogen. nih.gov

Table 1: Examples of N-Functionalization Reactions on the Piperidine Moiety To view the table, click the "expand" button.

Expand

| Reaction Type | Reagent Example | Typical Conditions | Product |

| N-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ or NaH, DMF/Acetonitrile, 0°C to RT | N-Alkyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine |

| N-Arylation | 2-Chloroquinazoline | DIEA, KI, DMF, 65°C | N-(Quinazolin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine |

| N-Sulfonylation | Pyrazole-4-sulfonyl chloride | Triethylamine, THF, RT | N-(Pyrazol-4-yl)sulfonyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine |

Direct functionalization of the carbon atoms of the piperidine ring is a more complex transformation that typically requires advanced synthetic methods such as C-H activation. While not widely documented for this specific molecule, general methodologies for piperidine functionalization are applicable. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can achieve site-selective functionalization of piperidine rings. nih.gov The regioselectivity of this transformation is highly dependent on the nature of the substituent on the piperidine nitrogen. nih.gov By employing a suitable N-protecting group, such as a tert-butyloxycarbonyl (Boc) or a brosyl group, and selecting the appropriate rhodium catalyst, it is possible to direct functionalization to the C-2, C-3, or C-4 positions of the piperidine ring. nih.gov This strategy allows for the introduction of new substituents directly onto the saturated heterocyclic core.

Functional Group Transformations on the Pyrazole (B372694) Moiety

The pyrazole ring in 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine is an electron-rich aromatic system. The methyl groups at the C3 and C5 positions activate the ring towards electrophilic substitution, directing incoming electrophiles to the C4 position. mdpi.com

Several electrophilic substitution reactions can be performed at the C4 position of the pyrazole ring, provided the more nucleophilic piperidine nitrogen is protected.

Halogenation: The C4 position can be halogenated to introduce bromine or chlorine atoms. For example, 3,6-bis(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazines have been synthesized, demonstrating that the C4-bromination of the 3,5-dimethylpyrazole (B48361) moiety is a feasible transformation. semanticscholar.org

Sulfonylation: The pyrazole ring can undergo chlorosulfonation to produce a sulfonyl chloride intermediate. The reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid yields 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate for synthesizing sulfonamide derivatives. nih.govnih.gov

Formylation: A formyl group (-CHO) can be introduced at the C4 position via the Vilsmeier-Haack reaction. nih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and DMF to generate the Vilsmeier reagent, which then acts as the electrophile. chim.it

Table 2: Examples of Electrophilic Substitution on the Pyrazole Moiety To view the table, click the "expand" button.

Expand

| Reaction Type | Reagent | Position of Substitution | Product Intermediate |

| Halogenation | e.g., N-Bromosuccinimide | C4 | 4-Bromo-3,5-dimethyl-1H-pyrazole derivative |

| Sulfonylation | Chlorosulfonic Acid | C4 | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride |

| Formylation | POCl₃, DMF | C4 | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde |

Regioselective and Chemoselective Modifications

The presence of two reactive sites—the piperidine nitrogen and the pyrazole C4-carbon—necessitates careful control of reaction conditions to achieve selective derivatization.

Chemoselectivity: The secondary amine of the piperidine ring is significantly more nucleophilic than the pyrazole ring. Consequently, in reactions with common electrophiles like alkyl halides and acyl chlorides under standard conditions, functionalization occurs selectively at the nitrogen atom without affecting the pyrazole ring. researchgate.netnih.gov

Regioselectivity: To achieve functionalization on the pyrazole ring, the reactivity of the piperidine nitrogen must be masked. This is typically accomplished by introducing a protecting group, such as the tert-butyloxycarbonyl (Boc) group. mdpi.comnih.gov Once the N-Boc protected intermediate is formed, the pyrazole ring can be subjected to electrophilic substitution at the C4 position. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) regenerates the free amine, yielding a derivative that is substituted exclusively on the pyrazole ring. This protection-functionalization-deprotection sequence is a key strategy for the regioselective synthesis of C4-substituted analogs.

Development of High-Throughput Derivatization Strategies

The bifunctional nature of this compound makes it an excellent scaffold for diversity-oriented synthesis and the creation of chemical libraries for drug discovery. High-throughput and parallel synthesis techniques can be employed to rapidly generate a large number of analogs for structure-activity relationship (SAR) studies. mdpi.com

Two common strategies include:

Single-Point Derivatization: The parent compound can be reacted in parallel with a library of diverse building blocks targeting a single reactive site. For example, reacting the core scaffold with a large set of different sulfonyl chlorides or carboxylic acids in a multi-well plate format would generate a library of N-acylated derivatives, allowing for systematic exploration of the chemical space around the piperidine nitrogen. nih.gov

Multi-Point Derivatization: A more complex, multi-step parallel synthesis can create even greater diversity. This could involve an initial N-protection step, followed by parallel electrophilic substitution at the pyrazole C4-position using a library of electrophiles. After deprotection, a second diversification step could be performed by reacting the regenerated piperidine amine with another library of reagents. Such approaches are instrumental in discovering novel compounds with specific biological activities, such as potent kinase inhibitors. mdpi.com

Mechanistic Investigation of Key Reaction Pathways

The chemical behavior of this compound is governed by the interplay between the saturated piperidine ring and the aromatic pyrazole ring. Understanding the mechanisms of its formation and subsequent reactions is crucial for the synthesis of new derivatives and for predicting its chemical properties. Mechanistic investigations rely heavily on a combination of synthetic experiments, spectroscopic analysis, and computational studies.

The most fundamental reaction pathway is the formation of the pyrazole ring itself, typically through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov For derivatization, the nucleophilicity of the piperidine nitrogen and the reactivity of the pyrazole ring offer multiple avenues for chemical modification. Key mechanistic pathways investigated for this class of compounds include regioselective ring formation, cycloaddition-elimination reactions, and functionalization through electrophilic substitution.

Regioselective Synthesis via Enamine Intermediates

A primary pathway for synthesizing the core 4-(pyrazol-1-yl)piperidine scaffold involves the reaction of a piperidine-derived β-enamino diketone with a hydrazine derivative. ktu.eduresearchgate.net This multi-step process has been studied to understand the factors controlling the regioselectivity of the final pyrazole ring.

The synthetic sequence begins with the conversion of an N-Boc-protected piperidine acid into a β-keto ester. ktu.edudntb.gov.ua This intermediate is then treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield a β-enamino diketone. ktu.eduresearchgate.net The crucial step is the subsequent reaction of this enamine with a hydrazine, which proceeds through a proposed mechanism involving the nucleophilic attack of the hydrazine on the enamine, followed by cyclization and elimination of water and dimethylamine (B145610) to form the aromatic pyrazole ring. researchgate.net

A significant challenge in this synthesis is controlling the regioselectivity, as the reaction can yield two different regioisomers (e.g., a 5-substituted vs. a 3-substituted pyrazole). Mechanistic studies have shown that the choice of solvent can influence the product ratio. For instance, in the reaction of a β-enamino diketone with phenylhydrazine, the formation of the major 5-(N-Boc-piperidinyl) isomer is favored in solvents like ethanol (B145695) and toluene (B28343). researchgate.net

The structural elucidation of these isomers, a cornerstone of the mechanistic investigation, is accomplished using advanced NMR spectroscopy. Techniques such as 1H-15N HMBC and NOESY experiments are critical for unambiguously determining the connectivity and spatial relationships between the piperidine and pyrazole rings, thereby confirming the identity of the major and minor regioisomers. ktu.edu

| Solvent | Reaction Time (h) | Temperature (°C) | Yield of Major Isomer (%) | Yield of Minor Isomer (%) |

|---|---|---|---|---|

| Ethanol | 4 | Reflux | 64 | 15 |

| Toluene | 24 | Reflux | 60 | 14 |

| Acetonitrile (MeCN) | 24 | Reflux | 42 | 10 |

| Dichloromethane (DCM) | 72 | Reflux | 15 | 5 |

| Tetrahydrofuran (THF) | 72 | Reflux | 25 | 7 |

Derivatization via [4+2] Cycloaddition-Elimination

The 3,5-dimethyl-1H-pyrazol-1-yl group can act as a substituent that influences the reactivity of other heterocyclic systems. In one studied reaction pathway, it functions as a leaving group in an inverse electron demand Diels-Alder reaction. semanticscholar.org This mechanism was investigated for 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine when reacted with indole (B1671886). semanticscholar.org

The proposed mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich indole (acting as the dienophile). semanticscholar.org This is followed by the elimination of molecular nitrogen to form a dihydropyridazine (B8628806) intermediate. Subsequent oxidation and elimination of a pyrazole molecule lead to the final pyridazino[4,5-b]indole product. The 3,5-dimethyl-pyrazol-1-yl moiety is crucial as it is a competent leaving group in the final aromatization step. semanticscholar.org These reactions can be carried out under thermal conditions, either in a high-boiling solvent like toluene or by melting the reactants together without a solvent. semanticscholar.org

| Method | Conditions | Product | Yield (%) |

|---|---|---|---|

| A | Toluene, Reflux | 1,4-Di-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indole | 56 |

| B | Melt | 1,4-Di-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indole | Not specified |

Functionalization via Vilsmeier-Type Reactions

The pyrazole ring within the this compound structure can be functionalized, providing a handle for further derivatization. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole. nih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺. This electrophile then attacks the C4 position of the pyrazole ring, and subsequent hydrolysis yields the pyrazole-4-carbaldehyde.

Related mechanistic pathways have been studied in the synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. mdpi.com These investigations demonstrated that the reaction proceeds through Vilsmeier amidination and imination, forming formamidine (B1211174) intermediates which are crucial for the subsequent intermolecular heterocyclization step. mdpi.com Such studies highlight the mechanistic pathways available for elaborating the pyrazole core into more complex chemical architectures.

Biological Activity and Mechanistic Research Pre Clinical and Non Human Models

Identification and Characterization of Molecular Targets (In Vitro)

In vitro studies are fundamental to characterizing the direct molecular interactions of a compound. For 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine, research has primarily focused on its enzymatic inhibition properties.

Receptor Binding Studies and Selectivity Profiling (Non-human Receptors)

As of the latest available data, specific receptor binding affinities and comprehensive selectivity profiles for this compound against a panel of non-human receptors have not been extensively reported in publicly accessible scientific literature.

Enzyme Inhibition/Activation Kinetics (In Vitro)

The primary molecular target identified for this compound is the enzyme diacylglycerol O-acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides.

In a patent disclosure, this compound was synthesized and evaluated for its ability to inhibit DGAT2. The in vitro assay demonstrated that the compound exhibits inhibitory activity against this enzyme, with a reported IC50 value of 2.7 µM. The IC50 value represents the concentration of the compound required to inhibit 50% of the DGAT2 enzyme activity in the assay.

Protein-Ligand Interaction Mapping

Detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, that would provide a precise map of the interaction between this compound and the DGAT2 enzyme are not currently available in the public domain. Such studies would be crucial for understanding the specific binding site and the key molecular interactions that drive its inhibitory effect.

Investigation of Cellular Mechanisms of Action (In Vitro Cell Lines)

The cellular consequences of the molecular activity of this compound have not been extensively detailed in published research.

Modulation of Intracellular Signaling Pathways

Given its inhibitory action on DGAT2, it is hypothesized that this compound could modulate intracellular signaling pathways related to lipid metabolism and storage. However, specific studies detailing these effects, such as changes in downstream signaling molecules or lipid droplet formation in cell-based assays, have not been publicly reported for this specific compound.

Effects on Cell Physiology and Proliferation in Model Systems

There is a lack of published data concerning the effects of this compound on the physiology and proliferation of various in vitro cell lines. Such studies would be necessary to understand its cellular consequences beyond direct enzyme inhibition.

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for optimizing its pharmacological profile. This involves systematically modifying the chemical structure to understand how these changes influence its interaction with biological targets.

Impact of Structural Modifications on Target Affinity and Efficacy (In Vitro)

While specific in vitro affinity and efficacy data for this compound against a particular target are not extensively published in the public domain, general SAR principles for related pyrazole (B372694) and piperidine (B6355638) derivatives can provide valuable insights.

Modifications to the Pyrazole Ring: The dimethyl substitution at positions 3 and 5 of the pyrazole ring is a key feature. In related pyrazole series, the nature and position of substituents on the pyrazole ring significantly impact biological activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the presence of phenyl groups at the 3 and 5 positions of the pyrazole resulted in high inhibitory activity. nih.gov Replacing one of the phenyl groups with smaller alkyl groups like methyl or larger groups like benzyl (B1604629) led to a decrease in activity, suggesting that the size and nature of these substituents are critical for target engagement. nih.gov Therefore, it can be inferred that altering the methyl groups on the pyrazole of this compound to other alkyl or aryl groups would likely modulate its target affinity and efficacy.

Modifications to the Piperidine Ring: The piperidine ring itself is a common scaffold in medicinal chemistry and its substitution pattern is a key determinant of activity. In a study of 4-azaindole-2-piperidine compounds, introducing unsaturation in the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org This suggests that the conformation and rigidity of the piperidine ring play a significant role in molecular recognition. Furthermore, the position of attachment to the pyrazole (in this case, at the 4-position of the piperidine) is also critical.

The following table summarizes hypothetical structural modifications and their potential impact on activity based on findings from related compound series.

| Modification on this compound | Predicted Impact on In Vitro Activity | Rationale based on related compounds |

| Replacement of 3,5-dimethyl groups with larger aryl groups | Potential for increased or decreased affinity depending on the target's binding pocket size. | Studies on other pyrazoles show that aryl substitutions can enhance binding through additional interactions. nih.gov |

| Introduction of unsaturation in the piperidine ring | Potential for increased potency. | Increased rigidity and altered conformation can lead to better target fit. dndi.org |

| Substitution on the piperidine nitrogen | Likely to significantly alter physicochemical properties and biological activity. | The nitrogen atom is a key site for interaction and can influence solubility and membrane permeability. |

| Altering the linkage from the pyrazole nitrogen to the piperidine | Would fundamentally change the core scaffold and likely result in a complete loss or a different type of activity. | The N-C bond is central to the molecule's architecture. |

Pharmacophore Modeling and Ligand Design Principles (Theoretical & Experimental)

A typical pharmacophore model for a pyrazole-based ligand might include:

A hydrogen bond acceptor: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

A hydrogen bond donor: The NH group of the piperidine ring (if unsubstituted) can act as a hydrogen bond donor.

Hydrophobic features: The methyl groups on the pyrazole and the aliphatic nature of the piperidine ring contribute to hydrophobic interactions.

An aromatic ring feature: If targeting a receptor with an aromatic binding pocket, the pyrazole ring itself can provide this feature.

For example, a pharmacophore model developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibition. researchgate.net This highlights the importance of a combination of these features for effective binding.

Ligand design principles based on such models would involve synthesizing analogs of this compound that maintain or enhance these key pharmacophoric features while optimizing other properties like solubility and metabolic stability.

In Vitro and Non-human Ex Vivo Metabolism and Stability Studies

Understanding the metabolic fate and stability of a compound is critical in early drug discovery. These studies help to predict its pharmacokinetic profile in vivo.

Enzyme-Mediated Biotransformations (e.g., microsomal assays)

In vitro metabolism studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly employed to identify potential metabolic pathways. nih.gov

For a compound like this compound, several metabolic transformations can be anticipated based on studies of similar structures:

Oxidation of the Piperidine Ring: The piperidine ring is a common site for oxidation. Studies on other piperidine-containing compounds have shown that hydroxylation can occur at various positions on the ring. nih.gov

Oxidation of the Pyrazole Methyl Groups: The methyl groups on the pyrazole ring are also susceptible to oxidation, potentially forming hydroxymethyl and subsequently carboxylic acid metabolites.

N-Dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a possible metabolic pathway.

Ring Opening: While less common, oxidative cleavage of the piperidine ring can occur.

A study on the in vitro metabolism of 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole in rat liver microsomes showed that both reduction and oxidation products were formed in the presence of NADPH, indicating the involvement of CYP enzymes. nih.gov

The following table outlines the expected metabolic reactions for this compound in a microsomal assay.

| Metabolic Reaction | Potential Metabolite | Enzymatic System |

| Hydroxylation of Piperidine Ring | 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidin-x-ol | Cytochrome P450 |

| Oxidation of Pyrazole Methyl Group | (5-methyl-1-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol | Cytochrome P450 |

| N-Glucuronidation of Piperidine | 1-glucuronyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine | UGTs |

Chemical Stability in Biologically Relevant Media

The chemical stability of a compound under physiological conditions (e.g., different pH values) is essential for its viability as a drug candidate. Stability studies are often conducted in buffers that mimic the pH of different biological compartments.

A study on the stability of N-[(piperidine)methylene]daunorubicin hydrochloride showed that the compound's degradation was pH-dependent, with the greatest stability observed in the pH range of 4-6. nih.gov Another study on a different piperidine derivative, CLEFMA, found it to be most stable at a neutral pH. nih.gov These findings suggest that the stability of piperidine-containing compounds can be influenced by the pH of the surrounding medium.

For this compound, it is anticipated that the compound would be relatively stable under neutral pH conditions. However, at acidic or basic pH, degradation could occur, potentially through hydrolysis of the N-C bond connecting the pyrazole and piperidine rings, although this is generally a stable linkage. The presence of the basic piperidine nitrogen means the compound will be protonated at physiological pH, which can influence its solubility and interactions.

Future Directions and Emerging Research Avenues for 4 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine

Exploration of Novel Synthetic Methodologies

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine and its analogs is poised for significant evolution through the adoption of innovative chemical strategies. These methodologies promise to enhance efficiency, safety, and environmental sustainability compared to traditional batch methods.

Future research will likely focus on the development of flow chemistry processes. mdpi.comgalchimia.comrsc.orgnih.gov This technique offers superior control over reaction parameters such as temperature and pressure, leading to improved yields and regioselectivity. mdpi.com For the synthesis of the pyrazole (B372694) core, flow chemistry can facilitate the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a classical and widely used method for pyrazole formation. nih.govgalchimia.com Similarly, the piperidine (B6355638) ring, a key component in numerous pharmaceuticals, can be constructed with greater efficiency and scalability. medhealthreview.comrsc.org A two-stage flow synthesis, for instance, could involve the initial formation of an intermediate enaminone from a ketone, followed by a second condensation with hydrazine to yield the pyrazole ring, a process that has been shown to be high-yielding and applicable to a range of substrates. galchimia.com

Microwave-assisted synthesis represents another promising avenue, offering accelerated reaction times and increased yields for pyrazole derivatives. medicaljournalshouse.comrsc.orgdergipark.org.tr This technique has been successfully employed for the synthesis of various pyrazole and pyrazolone (B3327878) derivatives, often reducing reaction times from hours to minutes. medicaljournalshouse.comresearchgate.net

Furthermore, the burgeoning field of biocatalysis presents a green and highly selective alternative for the synthesis of the piperidine moiety. rsc.orgrsc.orgchemistryviews.org The use of enzymes, such as immobilized lipases like Candida antarctica lipase (B570770) B (CALB), has been demonstrated for the synthesis of piperidine derivatives through multicomponent reactions. rsc.orgrsc.org This approach not only provides high yields but also allows for the use of environmentally benign solvents and conditions. A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to create complex, three-dimensional piperidine structures in a modular and enantioselective manner, a strategy that could be adapted for the synthesis of chiral analogs of this compound. medhealthreview.comchemistryviews.orgnews-medical.net

The following table summarizes these emerging synthetic methodologies:

| Methodology | Key Advantages | Potential Application to this compound Synthesis |

| Flow Chemistry | Enhanced control, improved safety, scalability, faster optimization | Sequential synthesis of pyrazole and piperidine rings with high regioselectivity and yield. mdpi.comgalchimia.comrsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Accelerated cyclocondensation reactions for the pyrazole core formation. medicaljournalshouse.comrsc.orgdergipark.org.tr |

| Biocatalysis | High selectivity (enantioselectivity), mild reaction conditions, environmentally friendly | Enantioselective synthesis of the piperidine moiety and its derivatives. rsc.orgrsc.orgchemistryviews.org |

Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool in modern drug discovery and materials science, and its application to this compound is set to expand significantly. Advanced computational techniques can provide deep insights into the compound's structure-activity relationships (SAR), predict its properties, and guide the design of new derivatives with enhanced efficacy and desired characteristics.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be instrumental in understanding the structural requirements for biological activity. nih.gov These models can generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would be beneficial for improving the potency of pyrazole-based inhibitors against various targets. nih.govmdpi.com

Molecular dynamics (MD) simulations offer a powerful method to investigate the dynamic behavior of this compound when interacting with biological targets. nih.govnih.govcapes.gov.brresearchgate.net By simulating the compound's movement and conformational changes within a binding site over time, researchers can assess the stability of the ligand-protein complex and identify key interactions that are crucial for its biological function. nih.govnih.gov For instance, MD simulations have been used to explore the binding mode of pyrazole derivatives with targets like Heat Shock Protein 90α (Hsp90α), providing insights into the stability of the complex. nih.govresearchgate.net

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening through computational models will be critical in the early stages of development to predict the pharmacokinetic and toxicological profiles of novel analogs, thereby reducing late-stage attrition in drug development pipelines. mdpi.com

| Computational Technique | Application | Predicted Outcomes for this compound |

| 3D-QSAR (CoMFA/CoMSIA) | Elucidate structure-activity relationships. | Guidance for designing more potent analogs by identifying key structural features for biological activity. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Assess binding stability and conformational dynamics. | Understanding of the dynamic interactions with biological targets and prediction of binding affinity. nih.govnih.govcapes.gov.br |

| ADMET Screening | Predict pharmacokinetic and toxicity profiles. | Early identification of derivatives with favorable drug-like properties. mdpi.com |

Discovery of Undiscovered Biological Targets and Mechanisms

While the pyrazole and piperidine moieties are present in drugs targeting a wide range of diseases, the full therapeutic potential of this compound remains to be unlocked. researchgate.netnih.govrsc.orgfrontiersin.org Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for this compound and its derivatives.

One promising approach is the use of pharmacophore modeling and virtual screening to search large compound databases for molecules with similar structural features, which can hint at potential new targets. researchgate.net Computational tools like the PharmMapper server can be employed to predict potential drug targets by matching the pharmacophoric features of the query molecule with a database of known pharmacophore models of protein targets. nih.govresearchgate.net This method has successfully identified potential targets for other pyrazole-containing compounds, such as Hsp90α. nih.gov

Research has shown that pyrazolo-piperidine cores can exhibit multi-target pharmacology. For example, certain derivatives have been found to act as dual inhibitors of HIV entry through the CCR5 and CXCR4 chemokine receptors, as well as inhibiting reverse transcriptase. nih.gov This suggests that this compound could also possess a polypharmacological profile, acting on multiple targets simultaneously, which could be advantageous for treating complex diseases.

The exploration of its effects on the central nervous system is another area of interest, given that pyrazole-containing drugs like lorlatinib (B560019) target kinases involved in brain development and neuronal activity. nih.gov The structural similarity to known psychoactive compounds warrants investigation into its potential as a modulator of CNS targets.

Application in Non-Therapeutic Fields (e.g., materials science, catalysis, agrochemicals)

Beyond its therapeutic potential, this compound and its derivatives hold promise in several non-therapeutic domains.

In materials science , pyrazole derivatives are known for their unique photophysical properties, making them suitable for the development of sensors and organic materials. mdpi.comroyal-chem.com The conjugated pyrazole ring system can be functionalized to create molecules with specific electronic and optical characteristics, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for ion detection. mdpi.com

In the field of catalysis , pyrazole-based ligands are highly valued for their ability to form stable complexes with a variety of metal ions. mdpi.comnih.govbohrium.comrsc.org These metal complexes can act as efficient catalysts in a range of organic transformations, including oxidation reactions and polymerization. mdpi.combohrium.comrsc.org For instance, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone. mdpi.combohrium.com The nitrogen atoms of the pyrazole and piperidine rings in this compound could serve as coordination sites for metal ions, opening up possibilities for its use as a ligand in homogeneous catalysis.

The agrochemical industry has a long history of utilizing pyrazole derivatives as herbicides, insecticides, and fungicides. nih.govroyal-chem.com Compounds containing a piperidine moiety have also demonstrated significant fungicidal and insecticidal properties. ccspublishing.org.cnresearchgate.net The combination of these two scaffolds in this compound makes it a compelling candidate for the development of new pesticides. For example, modifications of the pyrazole group in existing agrochemicals have led to compounds with lower resistance risk. ccspublishing.org.cn

| Field | Potential Application | Rationale |

| Materials Science | Organic electronic materials, fluorescent sensors | The conjugated pyrazole system offers tunable photophysical properties. mdpi.comroyal-chem.com |

| Catalysis | Ligand for homogeneous catalysis | The nitrogen atoms in both the pyrazole and piperidine rings can coordinate with metal ions to form active catalysts. nih.govbohrium.comrsc.org |

| Agrochemicals | Fungicides, insecticides, herbicides | Both pyrazole and piperidine moieties are present in numerous commercially successful pesticides. nih.govroyal-chem.comccspublishing.org.cnresearchgate.net |

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring

To support the exploration of novel synthetic methodologies and to ensure the quality and efficiency of production, the development of advanced analytical techniques for real-time, in-situ reaction monitoring is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. numberanalytics.comrsc.org

For the synthesis of this compound, in-line Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the progress of the reaction in real-time. This technique can track the consumption of reactants and the formation of intermediates and the final product by observing changes in their characteristic vibrational frequencies. This real-time data allows for precise control over reaction conditions, leading to improved yields and purity. numberanalytics.com

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods like High-Performance Liquid Chromatography (HPLC) , can also be integrated into flow chemistry setups to provide continuous analysis of the reaction stream. numberanalytics.com This integration of synthesis and analysis accelerates the optimization of reaction conditions and facilitates a deeper understanding of the reaction kinetics and mechanism. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine, and how can intermediates be characterized?

The synthesis typically involves coupling a substituted pyrazole with a piperidine derivative. For example, sulfonylation or acyl substitution reactions are common, as seen in structurally analogous compounds like 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one, where sulfonyl groups are introduced via sulfonating agents . Intermediates can be characterized using NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to verify molecular weights. Purity (>95%) is often assessed via HPLC with ammonium acetate buffers (pH 6.5) .

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HR-MS) is critical for confirming the exact mass (e.g., 367.2008 g/mol for related spiro-piperidine derivatives ). For purity, reversed-phase HPLC with UV detection at 254 nm, using a C18 column and ammonium acetate buffer (pH 6.5), is standard . Solid-state characterization (e.g., X-ray crystallography) resolves stereochemical ambiguities, as demonstrated for pyrazole-piperidine hybrids in crystal structures .

Q. How should researchers handle storage and stability challenges for this compound?

While specific storage conditions for this compound are not explicitly documented, analogs with sulfonyl or acyl groups (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid) are stored at room temperature in inert atmospheres to prevent hydrolysis . Stability under varying pH and temperature should be tested via accelerated degradation studies using LC-MS monitoring.

Q. What are the key physicochemical properties influencing its solubility and reactivity?

The compound’s logP (partition coefficient) can be predicted computationally (e.g., ~2.5–3.0) based on pyrazole and piperidine moieties . Solubility in polar solvents (e.g., DMSO, methanol) is favored, while aqueous solubility may require co-solvents. Reactivity is influenced by the basic piperidine nitrogen (pKa ~8–10) and the electron-rich pyrazole ring, which participates in electrophilic substitutions .

Q. How can researchers validate synthetic yields and optimize reaction conditions?

Factorial experimental design is recommended to optimize parameters like temperature, solvent, and catalyst loading. For example, a 2³ factorial design could evaluate the impact of these variables on yield, followed by response surface methodology (RSM) to identify optimal conditions . Yields are validated via gravimetric analysis and corroborated with HPLC purity data .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?

Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For instance, the pyrazole ring’s electron density can be mapped to anticipate regioselectivity in cross-coupling reactions . Molecular docking studies (e.g., AutoDock Vina) assess potential biological interactions, leveraging crystallographic data from related piperidine derivatives .

Q. What strategies resolve contradictions between predicted and experimental biological activity data?

Discrepancies may arise from impurities (>95% purity thresholds are critical ) or solvation effects. Researchers should:

Q. How can reaction pathways be elucidated using kinetic and mechanistic studies?

Stopped-flow UV-Vis spectroscopy monitors intermediate formation in real time, while isotopic labeling (e.g., ¹⁵N-pyrazole) tracks nitrogen participation in ring-opening reactions . For sulfonylated analogs, kinetic isotope effects (KIEs) differentiate between concerted and stepwise mechanisms .

Q. What advanced separation techniques improve the resolution of stereoisomers or regioisomers?

Chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) resolve enantiomers, while supercritical fluid chromatography (SFC) enhances separation efficiency for regioisomers . For diastereomers, crystallization conditions (e.g., solvent polarity gradients) are optimized using computational solubility models .

Q. How do substituent modifications on the pyrazole ring affect the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methyl → trifluoromethyl) and assess impacts on target binding (e.g., via surface plasmon resonance (SPR)). Meta-dynamics simulations predict conformational changes in target proteins upon substitution . For example, 3,5-dimethyl groups enhance metabolic stability compared to bulkier analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.